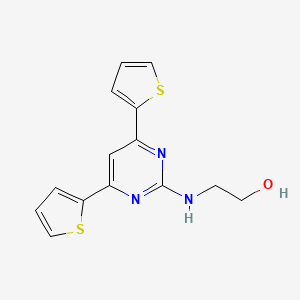
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is a complex organic compound featuring a pyrimidine ring substituted with thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.
Thienyl Substitution: The thienyl groups are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thienyl groups, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various functionalized ethanolamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in inflammation or cancer.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-((4,6-dimethyl-2-pyrimidinyl)amino)-: This compound has a similar structure but with methyl groups instead of thienyl groups.
Ethanol, 2-((4,6-diphenyl-2-pyrimidinyl)amino)-: This compound features phenyl groups instead of thienyl groups.
Uniqueness
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is unique due to the presence of thienyl groups, which impart distinct electronic properties and reactivity. These properties make it particularly valuable in the development of advanced materials and bioactive molecules.
This detailed overview provides a comprehensive understanding of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
124959-56-4 |
|---|---|
Fórmula molecular |
C14H13N3OS2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C14H13N3OS2/c18-6-5-15-14-16-10(12-3-1-7-19-12)9-11(17-14)13-4-2-8-20-13/h1-4,7-9,18H,5-6H2,(H,15,16,17) |
Clave InChI |
OGTKCQGXQZYQFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=NC(=N2)NCCO)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



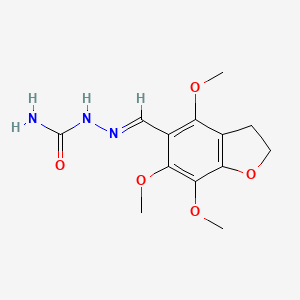



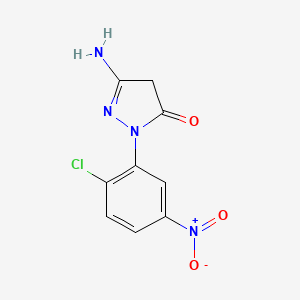
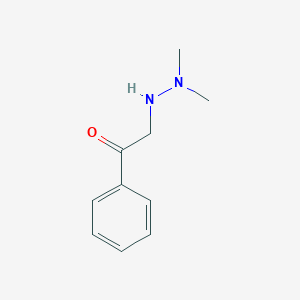
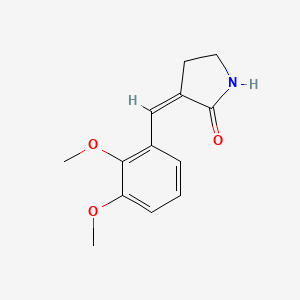

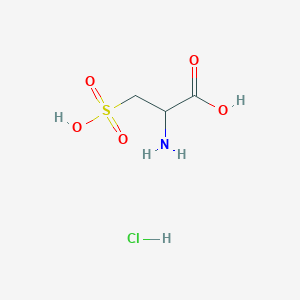

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)


